Propyl undec-10-enoate
Description
Structure
3D Structure
Properties
CAS No. |
94230-80-5 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
propyl undec-10-enoate |
InChI |
InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-14(15)16-13-4-2/h3H,1,4-13H2,2H3 |
InChI Key |
WSIZDNPFIBZART-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Synthetic Methodologies for Propyl Undec 10 Enoate
Esterification Routes from Undec-10-enoic Acid
The formation of propyl undec-10-enoate (B1210307) from undec-10-enoic acid is fundamentally an esterification reaction, which can be achieved through direct protocols or by transesterification from an existing ester.
Direct esterification, often referred to as Fischer esterification, is a common method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. In the case of propyl undec-10-enoate, this involves the reaction of undec-10-enoic acid with 1-propanol (B7761284). The reaction is reversible, and to drive the equilibrium towards the product side, an excess of one of the reactants, typically the alcohol, is used, or one of the products, usually water, is removed as it is formed.
While specific studies detailing the direct esterification of undec-10-enoic acid with 1-propanol are not extensively documented in publicly available literature, the principles can be effectively illustrated by analogous reactions. For instance, the esterification of propanoic acid with 1-propanol has been studied in detail and provides valuable insights into the reaction parameters. In one such study, the maximum yield of n-propyl propanoate was 96.9%, achieved at a molar ratio of propanoic acid to 1-propanol to catalyst of 1:10:0.20 at a temperature of 65°C for 210 minutes ceon.rs. The rate and yield of the esterification reaction are influenced by the acid-to-alcohol molar ratio, with higher ratios generally favoring the reaction.
The general reaction for the direct esterification to form this compound is as follows:
CH₂=CH(CH₂)₈COOH + CH₃CH₂CH₂OH ⇌ CH₂=CH(CH₂)₈COOCH₂CH₂CH₃ + H₂O
Transesterification is another viable route for the synthesis of this compound. This process involves the reaction of an existing ester of undec-10-enoic acid, such as methyl undec-10-enoate or ethyl undec-10-enoate, with propanol (B110389). An excess of propanol is typically used to shift the reaction equilibrium towards the formation of the desired propyl ester and the lower-boiling alcohol byproduct (methanol or ethanol), which can be removed by distillation.
This method is advantageous as the starting esters, like methyl undec-10-enoate, are readily available commercial products. The reaction is catalyzed by either acids or bases. Studies on the transesterification of ethyl-10-undecenoate with various alcohols, including primary alcohols, have demonstrated the feasibility of this approach, showcasing high selectivity and the potential for catalyst recycling nih.gov. While specific data for the transesterification to the propyl ester is limited, the general principles and effectiveness with other primary alcohols suggest its applicability. For example, the transesterification of methyl acetate (B1210297) with n-propanol has been described by a pseudohomogeneous kinetic model, indicating that the reaction can be effectively modeled and optimized researchgate.net.
Catalytic Systems in this compound Synthesis
Homogeneous acid catalysts are widely used for esterification due to their high activity. Sulfuric acid is a common and effective catalyst for this purpose springboardbiodiesel.com. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.
In a study on the esterification of propanoic acid with 1-propanol using sulfuric acid as a catalyst, several key parameters were investigated. The results indicated that the reaction rate and yield increase with increasing catalyst concentration up to a certain point, as well as with higher temperatures and a greater molar excess of the alcohol ceon.rs.
Below is a table summarizing the effect of temperature on the conversion of propanoic acid to n-propyl propanoate in the presence of sulfuric acid, based on data from an analogous system.
Data derived from the esterification of propanoic acid with 1-propanol using a sulfuric acid catalyst, serving as an illustrative example. ceon.rs
To overcome the challenges associated with homogeneous catalysts, such as corrosion and difficulty in separation and reuse, heterogeneous catalysts have been explored for esterification reactions. These solid acid catalysts are environmentally benign, non-corrosive, and can be easily separated from the reaction mixture, allowing for simpler product purification and catalyst recycling mdpi.com.
A variety of solid acid catalysts have been investigated for the esterification of fatty acids. For instance, a series of montmorillonite-based clay catalysts (KSF, KSF/0, KP10, and K10) were used as acidic catalysts for the production of fatty acid esters from stearic, oleic, and palmitic acids and short-chain alcohols, including propanol mdpi.com. The study found that the catalytic activities were influenced by the specific surface area and acidity of the catalysts, with KSF/0 showing the best performance. The esterification of stearic acid with propanol over KSF/0 at 150°C resulted in high yields.
Another example of heterogeneous catalysis is the transesterification of ethyl-10-undecenoate with various alcohols using a recyclable Cu-deposited V₂O₅ catalyst. This system proved effective, especially for primary alcohols, demonstrating the potential for sustainable conversion of plant oil derivatives to fine chemicals nih.gov.
The following table presents the yields of stearic acid esterification with different alcohols using KSF/0 clay catalyst, highlighting the effectiveness of this heterogeneous system.
Data from the esterification of stearic acid over KSF/0 catalyst at 150°C. mdpi.com
Bio-based Feedstock Utilization and Derivation
A significant aspect of this compound synthesis is the renewable origin of its precursor, undec-10-enoic acid. This fatty acid is derived from castor oil, a non-edible vegetable oil extracted from the seeds of the Ricinus communis plant castoroil.inresearchgate.net. The high content of ricinoleic acid in castor oil makes it a valuable raw material for the chemical industry scispace.com.
Undec-10-enoic acid is produced commercially through the pyrolysis of castor oil or its derivatives, such as methyl ricinoleate (B1264116) castoroil.inresearchgate.net. This process involves heating the material to high temperatures in the absence of oxygen, leading to the cleavage of ricinoleic acid to yield undec-10-enoic acid and heptaldehyde scispace.com. The pyrolysis of methyl esters of castor oil in a continuous tubular reactor has been investigated to optimize the production of methyl undecenoate, which can then be hydrolyzed to undec-10-enoic acid semanticscholar.org. This bio-based production route positions undec-10-enoic acid and its derivatives, including this compound, as sustainable alternatives to petroleum-derived chemicals researchgate.net.
Conversion from Castor Oil Derivatives
The principal precursor for the synthesis of this compound is undec-10-enoic acid, which is derived from castor oil. Castor oil is a rich source of ricinoleic acid, a hydroxy unsaturated fatty acid. The conversion of castor oil to undec-10-enoic acid is a well-established industrial process.
The process begins with the pyrolysis of ricinoleic acid, typically sourced from the hydrolysis of castor oil. This high-temperature cleavage, often carried out in the presence of steam at temperatures ranging from 500 to 600 °C, yields undec-10-enoic acid and heptanal. wikipedia.org The methyl ester of ricinoleic acid can also be used as a starting material for the pyrolysis, which would then be followed by hydrolysis to obtain the free fatty acid. wikipedia.org
Once undec-10-enoic acid is obtained, the synthesis of this compound is achieved through direct esterification with propanol. This reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants to drive the reaction towards the formation of the ester and water. The water is usually removed as it is formed to shift the equilibrium and maximize the yield of the desired product.
While specific studies detailing the synthesis of this compound are not abundant in publicly available literature, the general principles of Fischer-Speier esterification are applicable. The reaction conditions for the esterification of similar carboxylic acids with propanol provide insight into the potential parameters for this synthesis. For instance, the esterification of propanoic acid with 1-propanol has been studied using various catalysts and reaction conditions, achieving high yields.
Another potential synthetic route is the transesterification of other undec-10-enoate esters, such as methyl undec-10-enoate or ethyl undec-10-enoate, with propanol. This method involves reacting the starting ester with an excess of propanol in the presence of a suitable catalyst. Various catalysts have been explored for the transesterification of fatty acid esters, including both homogeneous and heterogeneous catalysts. For example, a Cu-deposited V2O5 catalyst has been shown to be effective for the transesterification of ethyl-10-undecenoate with various alcohols. nih.gov Similarly, CaO has been utilized as a solid base catalyst for the transesterification of ethyl 10-undecenoate. acs.org
The following table summarizes various catalytic systems and conditions reported for the esterification and transesterification of undec-10-enoic acid and its esters, which can be considered analogous for the synthesis of this compound.
| Reactants | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Undec-10-enoic acid, 2-ethylhexanol | p-Toluenesulfonic acid | 120-130 | - | - | csic.es |
| Undec-10-enoic acid, Neopentyl glycol | p-Toluenesulfonic acid | 120-130 | - | - | csic.es |
| Ethyl-10-undecenoate, 1,4-cyclohexanedimethanol (B133615) | Cu-deposited V2O5 | 100 | 23 h | Moderate | nih.gov |
| Ethyl 10-undecenoate, Cyclohexanemethanol (B47985) | CaO | 100-120 | - | 92 | acs.org |
| Methyl 10-undecenoate, Cyclohexanemethanol | CpTiCl3 | 100-120 | - | >99 |
Renewable Resource Integration in Synthetic Pathways
The synthesis of this compound is a prime example of the integration of renewable resources in chemical production. The entire carbon backbone of the undec-10-enoate portion of the molecule is derived from castor oil, a non-edible vegetable oil, which classifies it as a bio-based chemical.
The propanol used in the esterification can also be sourced from renewable feedstocks. Bio-propanol can be produced through the fermentation of biomass, such as sugars derived from corn or sugarcane, or from lignocellulosic materials. The use of bio-propanol further enhances the renewable profile of this compound.
The reliance on castor oil as the primary feedstock presents a sustainable alternative to petroleum-based raw materials for the chemical industry. The cultivation of castor beans, the source of castor oil, can be undertaken on marginal lands, minimizing competition with food crops.
Research in this area continues to focus on improving the efficiency and sustainability of the entire production chain. This includes the development of more efficient and recyclable catalysts for both the pyrolysis of ricinoleic acid and the subsequent esterification or transesterification reactions. The goal is to create a fully integrated biorefinery concept where castor oil is converted into a variety of valuable chemicals, including this compound, with minimal waste and environmental impact.
The following table outlines the key renewable resources and their roles in the synthesis of this compound.
| Renewable Resource | Role in Synthesis | Chemical Intermediate |
| Castor Oil | Source of ricinoleic acid | Undec-10-enoic acid |
| Biomass (e.g., corn, sugarcane, lignocellulose) | Feedstock for fermentation | Bio-propanol |
Chemical Reactivity and Transformation Pathways of Propyl Undec 10 Enoate
Olefin Metathesis Reactions
Olefin metathesis is a catalytic reaction that involves the redistribution of alkylidene fragments between two alkene molecules. thieme-connect.deillinois.edu This transformation, catalyzed by transition-metal complexes, primarily those of ruthenium, molybdenum, and tungsten, has become a cornerstone of modern organic synthesis due to its efficiency and functional group tolerance. nih.govnih.gov For a terminal olefin like propyl undec-10-enoate (B1210307), two primary metathesis pathways are of significant interest: cross-metathesis with other alkenes and self-metathesis, or homodimerization.
Cross-metathesis (CM) involves the reaction of two different alkenes. organic-chemistry.org In the case of propyl undec-10-enoate, this reaction allows for the introduction of a wide array of functional groups by pairing it with other olefinic substrates. The reaction is a thermodynamically controlled process, often driven forward by the release of volatile ethylene (B1197577) gas. illinois.edu
Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs families of catalysts, are widely employed for cross-metathesis due to their remarkable tolerance to various functional groups, including the ester moiety present in this compound, as well as their stability in air and moisture. nih.govnih.gov
The primary challenge in cross-metathesis is achieving high selectivity for the desired cross-product over the two possible homodimerized byproducts. organic-chemistry.org Statistically, the reaction can lead to a mixture of the desired heterodimer along with homodimers of each starting alkene. organic-chemistry.org However, selectivity can be influenced by several factors:
Alkene Reactivity: Terminal, monosubstituted alkenes (Type I), such as this compound, are generally more reactive in metathesis than more substituted or electron-deficient alkenes. thieme-connect.de Pairing a highly reactive alkene with a less reactive one can favor the formation of the cross-product.
Stoichiometry: Using a significant excess of one of the alkene partners can drive the reaction towards the formation of the cross-coupled product. thieme-connect.de
Catalyst Choice: Second-generation ruthenium catalysts, bearing N-heterocyclic carbene (NHC) ligands (e.g., Grubbs II, Hoveyda-Grubbs II), generally exhibit higher activity and can be more effective in challenging CM reactions compared to their first-generation phosphine-based counterparts. nih.gov These catalysts have demonstrated rapid reaction times and, after prolonged reaction, typically yield the thermodynamically favored E-isomer with high selectivity (ca. 10:1 E/Z). nih.gov
| Catalyst Type | Typical Substrates | General Selectivity | Key Features |
|---|---|---|---|
| Grubbs I / II | Type I Alkenes (e.g., this compound) + another Type I Alkene | Statistical mixture, often favors thermodynamic E-product | High functional group tolerance; Grubbs II shows higher activity. nih.gov |
| Hoveyda-Grubbs II | Sterically or electronically differentiated alkenes | Can provide improved selectivity for cross-product | High stability and activity; allows for lower catalyst loadings. |
A key application of the cross-metathesis of this compound is the synthesis of novel bifunctional monomers, which are valuable precursors for specialty polymers. By reacting this compound with an alkene partner bearing a second functional group (e.g., hydroxyl, amine, carboxylic acid, or another ester), a new molecule incorporating both functionalities is created.
For instance, the cross-metathesis of this compound with a short-chain ω-hydroxy alkene, such as 5-hexen-1-ol, would theoretically yield a C17 hydroxy-ester. This new monomer contains a terminal ester and a terminal hydroxyl group, making it suitable for the synthesis of polyesters or other condensation polymers with unique properties. The internal double bond formed in the process, typically with an E-configuration, can also be a site for further chemical modification.
Homodimerization, or self-metathesis, of this compound results in the formation of 1,22-dipropyl docos-11-enedioate and the release of ethylene. While traditional ruthenium catalysts typically yield the thermodynamically more stable (E)-alkene as the major product, recent advances have enabled highly selective synthesis of the (Z)-isomer. nih.govnih.gov
Achieving high Z-selectivity in olefin metathesis has historically been a significant challenge, as the Z-isomer is the kinetic product and is energetically less favorable than the E-isomer. However, specific catalyst systems have been developed to overcome this thermodynamic preference. While molybdenum and tungsten monoaryloxide-pyrrolide (MAP) catalysts have shown high Z-selectivity for terminal olefins, novel ruthenium-based catalysts have also been developed that can achieve excellent Z-selectivity in the homodimerization of terminal olefins. nih.govnih.gov
Research has demonstrated that certain ruthenium catalysts can produce the Z-olefin homodimer with high selectivity, which is maintained even at high levels of reaction conversion. nih.gov This development is significant as it provides a pathway to Z-isomers using ruthenium catalysts, which are often more user-friendly and functional-group tolerant than their Group VI counterparts. nih.gov
The success of Z-selective homodimerization is highly dependent on both the catalyst's molecular structure and the conditions under which the reaction is performed. nih.gov
Catalyst Structure: The steric and electronic properties of the ligands surrounding the ruthenium center are critical in dictating the stereochemical outcome of the metathesis reaction. For Z-selective homodimerization, specific ruthenium catalysts have been designed that favor the formation of the required metallacyclobutane intermediate leading to the Z-product and hinder the pathway to the E-isomer. nih.govillinois.edu
Reaction Conditions: Optimization of reaction parameters is crucial for maximizing both the yield and the Z:E ratio of the product. Extensive studies on various terminal olefins have shown that lower temperatures and higher substrate concentrations are beneficial. nih.gov For example, it was found that a specific ruthenium catalyst could effectively homodimerize terminal olefins at 35 °C with high substrate concentration (ca. 3 M), showing superior activity and selectivity compared to reactions run at a higher temperature (70 °C). nih.gov The higher concentration likely facilitates the initiation of the catalyst, while the lower temperature suppresses potential side reactions and isomerization of the desired Z-product to the more stable E-isomer. nih.govnih.gov The reaction also shows tolerance to a variety of solvents, including protic ones, further highlighting the robustness of the catalytic system. nih.gov
| Temperature (°C) | Concentration (M) | Time (h) | Conversion (%) | Z:E Ratio | Isolated Yield (%) |
|---|---|---|---|---|---|
| 70 | 0.6 | 4 | 79 | 10:1 | - |
| 35 | 3.0 | 1 | 99 | 11:1 | 85 |
Acyclic Diene Metathesis (ADMET) Polymerization Implications
Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that utilizes olefin metathesis to convert α,ω-dienes into long-chain unsaturated polymers and a small volatile byproduct, typically ethylene. While this compound is not an α,ω-diene and therefore cannot self-polymerize via ADMET, its structural analogue, methyl 10-undecenoate, is frequently used as a chain-stopping or molecular weight controlling agent in the ADMET polymerization of dienes derived from renewable resources. nih.govmdpi.com
In a typical ADMET polymerization of a bio-derived α,ω-diene, such as bis(undec-10-enoate) esters, the reaction equilibrium is driven forward by the removal of ethylene under vacuum. mdpi.comacs.org The introduction of a mono-olefin like this compound into the reaction mixture would lead to its incorporation at the end of a growing polymer chain. This "end-capping" occurs through a cross-metathesis reaction with the terminal olefin of the polymer, effectively terminating its growth on that end. This strategy allows for precise control over the final molecular weight (Mn) of the resulting polyester (B1180765). For instance, in the polymerization of undec-10-en-1-yl undec-10-enoate, the addition of terminal olefins like methyl 10-undecenoate has been shown to successfully control the polymer's molecular weight.
The catalysts employed for these transformations are typically well-defined ruthenium-carbene complexes, such as Grubbs' second-generation (G2) and Hoveyda-Grubbs' second-generation (HG2) catalysts, which exhibit high functional group tolerance, including for the ester moiety present in this compound. acs.org
| Monomer/Chain Stopper | Catalyst | Conditions | Resultant Polymer | M_n ( g/mol ) |
| Bis(undec-10-enoate) with isosorbide | HG2 | 50 °C, in ionic liquid, vacuum | Unsaturated Polyester | 32,200–39,200 |
| Undec-10-en-1-yl undec-10-enoate | G2 | 80 °C, 24 h | Unsaturated Polyester | 22,000–26,500 |
| Bis(undec-10-enoate) monomers with methyl 10-undecenoate (as controller) | G2 / HG2 | Varies | Molecular weight-controlled polyesters | Controlled by monomer/controller ratio |
Ring-Closing Metathesis (RCM) Considerations
Ring-Closing Metathesis (RCM) is an intramolecular olefin metathesis reaction that transforms a diene into a cyclic alkene and ethylene. wikipedia.org this compound, possessing only a single terminal double bond, cannot undergo RCM on its own. However, it can serve as a precursor to a suitable diene substrate for RCM. For example, transesterification of this compound with an unsaturated alcohol like allyl alcohol would yield allyl undec-10-enoate, an α,ω-diene amenable to cyclization.
The success of an RCM reaction to form a macrocyclic lactone is dependent on several factors, including the chain length of the diene, the catalyst used, and the reaction concentration. organic-chemistry.orgdrughunter.com To favor intramolecular RCM over intermolecular ADMET polymerization, reactions are typically carried out under high dilution conditions. drughunter.com The formation of macrocyclic esters (macrolactones) via RCM of long-chain diene esters has been successfully demonstrated. For example, terminal diene esters have been cyclized using ruthenium catalysts to form 20- and 21-membered macrolactones in high yields. rsc.org Therefore, a diene derived from this compound could theoretically be cyclized to form a large unsaturated lactone, a structural motif present in various natural products and pharmaceuticals. wikipedia.orgdrughunter.com
Isomerization Phenomena in Metathesis Systems
A significant side reaction in ruthenium-catalyzed olefin metathesis is the isomerization of the double bond along the alkyl chain. researchgate.net This phenomenon is primarily caused by the in-situ formation of ruthenium-hydride species, which can arise from the decomposition of the primary metathesis catalyst. andersonsprocesssolutions.com These hydride species can catalyze the migration of the terminal double bond of this compound to internal positions, yielding a mixture of isomers (e.g., propyl undec-9-enoate, propyl undec-8-enoate, etc.).
This isomerization is generally undesirable as it leads to a loss of the desired terminal olefin product and can complicate subsequent reactions. organic-chemistry.org In the context of ADMET, isomerization can disrupt the step-growth mechanism and lead to polymers with irregular structures and lower molecular weights. mdpi.com
Several strategies have been developed to suppress or mitigate this unwanted isomerization. Research has shown that the addition of certain additives can effectively quench the active ruthenium-hydride species without significantly inhibiting the metathesis catalyst. andersonsprocesssolutions.com
Strategies to Suppress Olefin Isomerization:
Additives: The use of weak acids or quinone-type compounds has proven effective. 1,4-Benzoquinone and its electron-deficient derivatives are particularly effective at preventing olefin migration. organic-chemistry.orgresearchgate.netcaltech.edu Other successful additives include acetic acid and certain phosphate (B84403) esters. andersonsprocesssolutions.comgoogle.com
Temperature Control: Lowering the reaction temperature can reduce the rate of catalyst decomposition and, consequently, the formation of isomerization-active hydride species. andersonsprocesssolutions.com
Catalyst Choice: The stability and decomposition pathways can vary between different generations and types of metathesis catalysts, influencing the propensity for isomerization.
By employing these methods, the integrity of the terminal double bond in this compound can be preserved during metathesis reactions, ensuring higher product purity and yield. caltech.edu
Transesterification Reactions
The ester functionality of this compound is susceptible to transesterification, a process involving the exchange of its propyl group with the alkyl group of another alcohol. This reaction is typically catalyzed by an acid, a base, or a transition metal complex and is a fundamental transformation for modifying the ester group or synthesizing new monomers for polymerization.
Alcoholysis with Various Alcohol Substrates
This compound can undergo alcoholysis with a wide range of alcohol substrates. The reaction equilibrium can be shifted toward the products by using a large excess of the reactant alcohol or by removing the propanol (B110389) byproduct. Studies on the closely related ethyl-10-undecenoate and methyl-10-undecenoate demonstrate high conversion rates with various primary alcohols.
For example, transesterification of ethyl-10-undecenoate has been successfully carried out with substrates such as 1,4-cyclohexanedimethanol (B133615) and 1,9-nonanediol. The reaction with diols can produce either monoesters or, more commonly, α,ω-diene diesters, which are valuable monomers for subsequent ADMET polymerization. Primary alcohols with less steric bulk tend to react more efficiently.
Catalytic Strategies for Efficient Transesterification (e.g., Metal Oxide Catalysts)
A variety of catalytic systems can be employed to facilitate the transesterification of undecenoate esters. While traditional homogeneous catalysts like sulfuric acid or sodium methoxide (B1231860) are effective, heterogeneous catalysts offer advantages in terms of separation, recovery, and reusability.
Metal oxides have emerged as robust and efficient heterogeneous catalysts for transesterification. In a study on the transesterification of ethyl-10-undecenoate with 1,4-cyclohexanedimethanol, various metal oxides were screened for their catalytic activity. Vanadium pentoxide (V₂O₅) showed moderate activity, which was significantly enhanced by the deposition of copper. A recyclable Cu-deposited V₂O₅ catalyst proved highly effective, affording the desired diester in high yield.
| Catalyst | Substrate 1 | Substrate 2 | Conversion (%) | Diester Yield (%) |
| La₂O₃ | Ethyl-10-undecenoate | 1,4-Cyclohexanedimethanol | 6 | 0.1 |
| ZnO | Ethyl-10-undecenoate | 1,4-Cyclohexanedimethanol | 5 | 4.7 |
| V₂O₅ | Ethyl-10-undecenoate | 1,4-Cyclohexanedimethanol | 35 | 24 |
| Cu/V₂O₅ | Ethyl-10-undecenoate | 1,4-Cyclohexanedimethanol | 76 | 72 |
Data adapted from studies on ethyl-10-undecenoate, which is expected to have similar reactivity to this compound.
Other effective catalytic systems include (cyclopentadienyl)titanium trichlorides (CpTiCl₃), which have demonstrated high activity for the transesterification of methyl 10-undecenoate with various alcohols, including cyclohexanemethanol (B47985) and 10-undecen-1-ol. These catalysts enable exclusive transesterification with conversions often exceeding 99%.
Functionalization of the Terminal Olefinic Moiety
The terminal double bond of this compound is a key site for a multitude of functionalization reactions, allowing for the introduction of diverse chemical functionalities. This versatility makes it a valuable building block in oleochemistry.
Hydroformylation: Also known as the oxo process, this reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond in the presence of carbon monoxide, hydrogen, and a transition metal catalyst (typically rhodium or cobalt). wikipedia.org Hydroformylation of this compound would yield a mixture of linear and branched aldehydes, primarily propyl 12-oxododecanoate (B1258333) and propyl 11-formylundecanoate. The resulting aldehydes are important intermediates for producing alcohols (via hydrogenation) and carboxylic acids (via oxidation). nih.govresearchgate.net
Epoxidation: The terminal alkene can be readily converted to an epoxide ring using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield propyl 10,11-epoxyundecanoate. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles (e.g., amines, alcohols, water) to introduce vicinal functional groups. For instance, reaction with amino acids can produce fatty amino ester derivatives. pharmacyjournal.in
Thiol-Ene Reaction: This radical-mediated "click" reaction involves the addition of a thiol (R-SH) across the double bond, proceeding via an anti-Markovnikov mechanism to yield a thioether. wikipedia.orgacsgcipr.org The reaction is initiated by UV light or a radical initiator and is highly efficient. Reacting this compound with a thiol would result in the formation of a propyl 11-(alkylthio)undecanoate, providing a straightforward method for introducing sulfur-containing moieties. nih.gov
Hydrogenation: The double bond can be saturated through catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This transformation converts this compound into propyl undecanoate. This reaction is often performed as a tandem step after ADMET polymerization to produce saturated, stable polyesters from their unsaturated precursors. mdpi.comacs.org
Other Electrophilic Additions: The double bond can undergo various other electrophilic addition reactions. For example, hydro-alkylation can introduce branched alkyl chains, and ene reactions with formaldehyde (B43269) can be used to synthesize ω-hydroxycarboxylic acids. aocs.org
Hydroxylation via Hydroboration-Oxidation
The terminal double bond of this compound can be readily hydroxylated using the hydroboration-oxidation reaction. This two-step process is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes, yielding a primary alcohol.
The reaction proceeds via the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the terminal double bond. The boron atom adds to the less substituted carbon (C11), and a hydride is transferred to the more substituted carbon (C10). This regioselectivity is governed by both steric and electronic factors. The subsequent oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH), replaces the boron atom with a hydroxyl group, affording the corresponding primary alcohol, propyl 11-hydroxyundecanoate. A notable feature of this reaction is its syn-stereoselectivity, where the boron and hydride add to the same face of the double bond.
An efficient flow process for the selective hydroboration and oxidation of terminal alkenes using 9-BBN has been developed, allowing for facile conversion in high productivity nih.gov. While specific data for this compound is not extensively reported, the reaction is general for terminal alkenes. For instance, deca-1,9-diene, a molecule with two terminal double bonds, reacts to give the corresponding diol in 91% yield under optimized flow conditions nih.gov.
Table 1: Representative Hydroboration-Oxidation of a Terminal Alkene
| Reactant | Reagents | Product | Yield |
| Deca-1,9-diene | 1. 9-BBN, THF2. H₂O₂, NaOH | Decane-1,10-diol | 91% nih.gov |
This table illustrates the typical high yields achievable for the hydroboration-oxidation of terminal alkenes, a reaction pathway directly applicable to this compound.
Thiol-Ene "Click" Reactions for Functional Group Introduction
The thiol-ene reaction is a highly efficient and versatile "click" chemistry process that enables the straightforward introduction of a wide range of functional groups onto this compound. This reaction involves the addition of a thiol (R-SH) across the terminal double bond, resulting in the formation of a thioether linkage. The reaction can be initiated either by a radical mechanism (photochemical or thermal) or by a base-catalyzed Michael addition.
The radical-mediated thiol-ene reaction is particularly popular due to its high yields, rapid reaction rates, and tolerance to a wide variety of functional groups wikipedia.orgnih.gov. The process is initiated by the generation of a thiyl radical (RS•) from the thiol, which then adds to the terminal alkene of this compound in an anti-Markovnikov fashion. This addition forms a carbon-centered radical at the C10 position, which subsequently abstracts a hydrogen atom from another thiol molecule to yield the thioether product and regenerate the thiyl radical, thus propagating the chain reaction.
This methodology allows for the introduction of various functionalities depending on the structure of the thiol used. For example, thiols containing hydroxyl, carboxyl, or amino groups can be employed to append these functionalities to the undecanoate backbone.
Table 2: Examples of Thiol-Ene Reactions with Alkenes
| Alkene | Thiol | Initiator | Product |
| Generic Terminal Alkene | R-SH | UV light or Radical Initiator | Anti-Markovnikov Thioether |
| This compound | Mercaptoethanol | UV light | Propyl 11-((2-hydroxyethyl)thio)undecanoate |
| This compound | Thioglycolic acid | UV light | Propyl 11-((carboxymethyl)thio)undecanoate |
This table provides illustrative examples of the types of functionalized products that can be synthesized from this compound using the thiol-ene reaction.
Epoxidation and Subsequent Ring-Opening Reactions
The terminal alkene of this compound can be converted into an epoxide, a three-membered cyclic ether, through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This epoxidation reaction is a well-established method for the transformation of alkenes. The resulting epoxide, propyl 10,11-epoxyundecanoate, is a versatile intermediate that can undergo a variety of ring-opening reactions.
The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, which can be catalyzed by either acid or base.
Acid-catalyzed ring-opening: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide a better electrophile. A weak nucleophile, such as water or an alcohol, can then attack one of the epoxide carbons. For a terminal epoxide, this attack typically occurs at the primary carbon (C11) due to steric hindrance, leading to the formation of a 1,2-diol (in the case of water as the nucleophile) or a 1,2-ether alcohol.
Base-catalyzed ring-opening: Under basic conditions, a strong nucleophile directly attacks one of the epoxide carbons. For a terminal epoxide, the attack preferentially occurs at the less sterically hindered primary carbon (C11).
This sequence of epoxidation followed by ring-opening allows for the introduction of two new functional groups at the C10 and C11 positions of the undecanoate chain.
Table 3: Illustrative Epoxidation and Ring-Opening Reactions
| Starting Material | Reaction | Reagents | Product |
| This compound | Epoxidation | m-CPBA | Propyl 10,11-epoxyundecanoate |
| Propyl 10,11-epoxyundecanoate | Acid-catalyzed hydrolysis | H₂O, H⁺ | Propyl 10,11-dihydroxyundecanoate |
| Propyl 10,11-epoxyundecanoate | Reaction with sodium methoxide | NaOCH₃, CH₃OH | Propyl 11-hydroxy-10-methoxyundecanoate |
This table demonstrates the two-step transformation of this compound into di-functionalized derivatives via an epoxide intermediate.
Derivatization to Amino-functionalized Compounds
The introduction of amino functionalities into the this compound structure can be achieved through various synthetic routes that transform the terminal alkene. One potential pathway involves hydroformylation followed by reductive amination.
In the first step, hydroformylation (or the oxo process) would convert the terminal alkene into a mixture of aldehydes, with the linear aldehyde, propyl 11-formylundecanoate, being the desired product. This reaction is typically catalyzed by rhodium or cobalt complexes in the presence of carbon monoxide and hydrogen.
The resulting aldehyde can then be converted to an amine via reductive amination. This process involves the reaction of the aldehyde with ammonia, a primary amine, or a secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This two-step sequence provides a versatile method for producing a variety of amino-functionalized undecanoates.
Other Significant Reaction Mechanisms
Hydrazide/Hydrazone Formation (from undec-10-enoic acid esters as precursors)
While the terminal alkene is the primary site for many transformations, the ester functionality of this compound also offers a handle for further derivatization. One such transformation is the formation of hydrazides. This compound can react with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent, to produce propyl undec-10-enoyl hydrazide. This reaction proceeds via nucleophilic acyl substitution at the ester carbonyl, with the propyloxy group being displaced by the hydrazine nucleophile.
The resulting hydrazide is a valuable intermediate in its own right and can be further reacted with aldehydes or ketones to form the corresponding hydrazones. This condensation reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the C=N double bond of the hydrazone. This pathway allows for the introduction of a wide range of substituents onto the undecanoate backbone, depending on the choice of the aldehyde or ketone.
Cycloaddition Reactions
The terminal double bond of this compound can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic structures. Two notable examples are the Diels-Alder reaction and 1,3-dipolar cycloadditions.
Diels-Alder Reaction: In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.orgsigmaaldrich.com While this compound itself is not a diene, its terminal alkene can act as a dienophile, particularly if the reaction is intramolecular or if the diene is highly reactive. The reactivity of the dienophile can be enhanced by the presence of electron-withdrawing groups, although the ester group in this compound is relatively distant from the double bond and thus has a minimal electronic effect.
1,3-Dipolar Cycloaddition: This reaction involves the addition of a 1,3-dipole to a dipolarophile (the alkene) to form a five-membered heterocyclic ring. wikipedia.orgmdpi.comijrpc.commdpi.comnih.gov Common 1,3-dipoles include nitrones, azides, and nitrile oxides. For example, the reaction of this compound with a nitrone would yield an isoxazolidine (B1194047) ring, while reaction with an azide (B81097) would lead to a triazoline, which can subsequently rearrange or be reduced. These reactions are highly valuable for the synthesis of complex heterocyclic structures.
Spectroscopic and Analytical Characterization Methodologies for Propyl Undec 10 Enoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like propyl undec-10-enoate (B1210307). By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure.
Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For propyl undec-10-enoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the various protons in the propyl group and the undec-10-enoate chain.
The terminal vinyl group of the undec-10-enoate moiety gives rise to characteristic signals in the downfield region of the spectrum. The proton on the tenth carbon (C-10), which is part of the double bond and bonded to two other protons, typically appears as a complex multiplet. The two terminal vinyl protons on C-11 are diastereotopic and are expected to appear as two distinct multiplets.
The protons of the propyl group are also readily identifiable. The two protons on the oxygen-bound methylene (B1212753) group (-O-CH₂-) are expected to resonate as a triplet. The adjacent methylene protons (-CH₂-) will likely appear as a sextet due to coupling with the neighboring methylene and methyl protons. The terminal methyl protons (-CH₃) of the propyl group will appear as a triplet. The methylene group alpha to the carbonyl group (C-2) is expected to be a triplet. The large number of methylene groups in the long aliphatic chain (C-3 to C-9) will result in a complex, overlapping multiplet in the upfield region of the spectrum.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H-11 (vinyl) | 4.93 - 5.01 | m |
| H-10 (vinyl) | 5.75 - 5.85 | m |
| H-2 | 2.28 | t |
| -O-CH₂- (propyl) | 4.01 | t |
| -CH₂- (propyl) | 1.63 | sextet |
| -CH₃ (propyl) | 0.92 | t |
| H-3 to H-9 | 1.25 - 1.65 | m |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon backbone and the identification of functional groups.
The carbonyl carbon of the ester group is the most deshielded and will appear at the downfield end of the spectrum. The two carbons of the terminal double bond (C-10 and C-11) will have characteristic chemical shifts in the olefinic region. The carbon of the oxygen-bound methylene group of the propyl chain will also be significantly downfield. The remaining methylene carbons of the undecenoate chain and the propyl group, along with the terminal methyl carbon of the propyl group, will appear in the upfield aliphatic region of the spectrum.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (ester) | 173.8 |
| C-10 (vinyl) | 139.2 |
| C-11 (vinyl) | 114.1 |
| -O-CH₂- (propyl) | 66.0 |
| C-2 | 34.4 |
| C-3 | 25.0 |
| C-4 to C-8 | 28.9 - 29.5 |
| C-9 | 33.8 |
| -CH₂- (propyl) | 22.1 |
| -CH₃ (propyl) | 10.5 |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
Electron Ionization (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For this compound, the molecular ion peak [M]⁺ at m/z 226 is expected. Common fragmentation pathways for esters include the loss of the alkoxy group, leading to the formation of an acylium ion. In this case, the loss of the propoxy radical (•OCH₂CH₂CH₃) would result in a fragment at m/z 169. Another characteristic fragmentation is the McLafferty rearrangement, which for this molecule could lead to a fragment at m/z 116.
Electrospray Ionization (ESI-MS) is a soft ionization technique that is particularly useful for analyzing larger and more polar molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound, ESI-MS would be expected to show a prominent peak at m/z 227, corresponding to the protonated molecule.
Predicted Major Fragments in EI-MS of this compound:
| m/z | Proposed Fragment |
| 226 | [M]⁺ (Molecular Ion) |
| 183 | [M - C₃H₇]⁺ (Loss of propyl group) |
| 169 | [M - OC₃H₇]⁺ (Acylium ion) |
| 116 | McLafferty Rearrangement Product |
| 43 | [C₃H₇]⁺ (Propyl cation) |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds like this compound. The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification.
GC-MS is a powerful tool for assessing the purity of a this compound sample. The retention time, the time it takes for the compound to travel through the GC column, is a characteristic property that can be used for identification when compared to a known standard. The mass spectrum obtained for the peak at a specific retention time provides definitive structural confirmation. The analysis of fatty acid esters by GC-MS is a well-established method, and the retention behavior of this compound can be predicted based on its chain length and degree of unsaturation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. By comparing the experimentally measured accurate mass with the theoretical mass calculated for a specific molecular formula, it is possible to unambiguously confirm the chemical formula of this compound.
For this compound (C₁₄H₂₆O₂), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision, providing an unequivocal confirmation of its elemental composition.
Theoretical Accurate Mass for this compound:
| Ion | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| [M+H]⁺ | C₁₄H₂₇O₂⁺ | 227.2006 |
Infrared (IR) Spectroscopy for Functional Group Presence
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy can confirm the presence of its two key functional groups: the ester and the terminal alkene. The absorption of IR radiation causes specific bonds within the molecule to vibrate at characteristic frequencies, which are recorded as absorption bands in an IR spectrum.
The ester group (–COOR) has two main characteristic absorptions. The most prominent is the carbonyl (C=O) stretching vibration, which results in a strong, sharp absorption band. For a saturated aliphatic ester, this band typically appears in the range of 1735-1750 cm⁻¹ spectroscopyonline.comdocbrown.info. The second characteristic absorption arises from the C-O single bond stretching vibrations, which typically appear as two strong bands in the 1000-1300 cm⁻¹ region quimicaorganica.orguobabylon.edu.iq. The C-C-O asymmetric stretch is generally found between 1160 and 1210 cm⁻¹ for saturated esters spectroscopyonline.com.
The terminal alkene group (–CH=CH₂) also produces distinct absorption bands. The stretching vibration of the vinylic C-H bond (=C-H) typically appears at a frequency just above 3000 cm⁻¹, usually around 3080 cm⁻¹ vscht.cz. The carbon-carbon double bond (C=C) stretching vibration gives rise to a moderate band in the 1640-1680 cm⁻¹ region vscht.czlibretexts.org. Additionally, out-of-plane bending vibrations for the terminal vinyl group produce strong absorption bands in the fingerprint region, typically around 910 cm⁻¹ and 990 cm⁻¹.
By analyzing the IR spectrum of this compound, the presence of these characteristic bands confirms its molecular structure. The absence of a broad absorption band around 3200-3600 cm⁻¹ would also indicate the absence of hydroxyl (-OH) groups from any unreacted starting materials like undec-10-en-1-ol or propanoic acid (in case of transesterification).
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| Ester (-COOR) | C=O Stretch | 1735 - 1750 | Strong |
| C-O Stretch | 1000 - 1300 | Strong (multiple bands) | |
| Terminal Alkene (-CH=CH₂) | =C-H Stretch | ~3080 | Medium |
| C=C Stretch | 1640 - 1680 | Medium to Weak | |
| =C-H Bend (out-of-plane) | ~910 and ~990 | Strong | |
| Alkyl (C-H) | C-H Stretch | 2850 - 2960 | Strong |
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating components of a mixture and for determining the purity and concentration of a specific compound. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable analytical methods.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For a relatively non-polar compound like this compound, reversed-phase HPLC is the most common approach.
Methodology: In reversed-phase HPLC, a non-polar stationary phase, typically a C18 or C8 bonded silica (B1680970) column, is used with a polar mobile phase nih.gov. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds interact more strongly with the column and therefore have longer retention times.
A typical mobile phase for analyzing long-chain fatty acid esters consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water nih.govresearchgate.net. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of the organic solvent), is often employed to achieve better separation of complex mixtures and to elute strongly retained components gerli.com.
Detection: A significant challenge in the HPLC analysis of simple esters like this compound is detection. These compounds lack a strong chromophore, making them difficult to detect using standard UV-Vis detectors at typical wavelengths (e.g., >220 nm) nih.gov. To overcome this, several strategies can be employed:
Low Wavelength UV Detection: Detection at low UV wavelengths (e.g., ~205-210 nm) where the ester carbonyl group shows some absorbance can be used, although sensitivity might be limited and baseline noise can be an issue.
Refractive Index (RI) Detection: An RI detector can be used for quantitative analysis as it is a universal detector that responds to changes in the refractive index of the eluent. However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution nih.gov.
Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector suitable for non-volatile analytes. It is compatible with gradient elution and is more sensitive than RI detection for many compounds.
Derivatization: For enhanced sensitivity with UV or fluorescence detectors, the fatty acid (undec-10-enoic acid) can be derivatized with a UV-absorbing or fluorescent tag (e.g., phenacyl or naphthacyl groups) prior to esterification or after hydrolysis of the ester researchgate.netcerealsgrains.org. This allows for trace-level quantification.
The purity of a this compound sample can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. Quantitative analysis is performed by creating a calibration curve from standards of known concentration and comparing the peak area of the sample to this curve.
| Parameter | Typical Conditions for Long-Chain Ester Analysis |
| Mode | Reversed-Phase HPLC |
| Stationary Phase (Column) | C18 or C8 bonded silica (e.g., 4.6 mm I.D. x 150 mm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV (low wavelength), Refractive Index (RI), ELSD, or Mass Spectrometry (MS) |
| Temperature | Ambient or controlled (e.g., 30-40 °C) |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is the premier analytical technique for separating and analyzing volatile and thermally stable compounds. This compound, as a moderately volatile ester, is ideally suited for GC analysis. It is a standard method for quality control and composition analysis in the flavor and fragrance industries, where many esters are key components alwsci.comresearchgate.net.
Methodology: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte is transported through the column by a carrier gas (e.g., helium or nitrogen). The column contains a stationary phase, and compounds are separated based on their boiling points and their differential partitioning between the mobile gas phase and the stationary phase. For flavor and fragrance esters, capillary columns with a non-polar or mid-polarity stationary phase (e.g., polydimethylsiloxane (B3030410) like DB-1 or 5% phenyl-substituted like DB-5) are commonly used.
A temperature program is typically employed, where the column temperature is gradually increased during the analysis. This allows for the elution of a wide range of compounds with different boiling points, improving peak shape and resolution.
Detection:
Flame Ionization Detector (FID): The FID is a common and robust detector for organic compounds. It is highly sensitive and provides a response that is proportional to the mass of carbon atoms entering the flame, making it excellent for quantitative analysis.
Mass Spectrometry (MS): Coupling GC with a Mass Spectrometer (GC-MS) provides a powerful tool for both qualitative and quantitative analysis alwsci.comgcms.cz. The mass spectrometer fragments the eluting compounds into characteristic ions, producing a mass spectrum that serves as a molecular "fingerprint." This allows for positive identification of this compound by comparing its mass spectrum to a library of known compounds nist.gov. GC-MS is also invaluable for identifying impurities or by-products in the sample.
GC is used to determine the purity of this compound and to quantify it in mixtures, such as in fragrance formulations or reaction products. The high resolution of capillary GC allows for the separation of closely related isomers and impurities.
| Parameter | Typical Conditions for Volatile Ester Analysis |
| Technique | Gas-Liquid Chromatography (GLC) |
| Column | Capillary column (e.g., 30 m x 0.25 mm I.D.), non-polar or mid-polarity stationary phase (e.g., DB-1, DB-5) |
| Carrier Gas | Helium or Hydrogen |
| Injection | Split/Splitless injector |
| Temperature Program | e.g., Initial temp 50°C, ramp at 10°C/min to 250°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Advanced Applications of Propyl Undec 10 Enoate in Materials Science and Polymer Chemistry
Monomer in Polymer Synthesis
The presence of a polymerizable terminal alkene and a propyl ester group makes propyl undec-10-enoate (B1210307) a valuable monomer for the synthesis of a variety of polymers. Its bio-based origin further enhances its appeal as a sustainable alternative to petroleum-based monomers.
Propyl undec-10-enoate can be envisioned as a key precursor in the synthesis of bio-based polyesters through polymerization of its terminal double bond. While direct polymerization of this compound is one route, it can also be chemically transformed into other useful monomers. For instance, its methyl and ethyl ester analogues, such as methyl 10-undecenoate and ethyl 10-undecenoate, have been successfully utilized to synthesize a range of polyesters. rsc.orgresearchgate.netnih.gov These esters can be converted into diols or diacids, which are then used in polycondensation reactions to produce linear aliphatic polyesters. rsc.orgresearchgate.net The properties of these polyesters, such as their thermal and mechanical characteristics, can be tuned by the choice of co-monomers and the polymerization conditions.
The resulting polyesters are often semi-crystalline and exhibit good thermal stability. rsc.org The incorporation of the long aliphatic chain from the undecenoate moiety imparts flexibility to the polymer backbone, resulting in low glass transition temperatures.
Table 1: Thermal Properties of a Bio-based Polyester (B1180765) Derived from a Monomer Structurally Similar to this compound
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | -30 to 10 °C |
| Melting Temperature (Tm) | 50 to 80 °C |
| Decomposition Temperature (Td) | > 300 °C |
Similar to its application in polyesters, this compound can serve as a starting material for the synthesis of polyamide precursors. The terminal double bond can be functionalized to introduce amine or carboxylic acid groups, which are the key functional groups required for polyamide synthesis. For example, the analogous methyl 10-undecenoate has been used to create monomers for poly(ester-amide)s. rsc.orgrsc.org This involves a series of chemical transformations to convert the undecenoate into a diol or diamine containing an amide linkage, which is then polymerized. rsc.org
The resulting polyamides and poly(ester-amide)s can exhibit a range of properties, from flexible elastomers to more rigid plastics, depending on the specific monomers used and the degree of hydrogen bonding between the amide groups. rsc.org
Copolymerization of this compound with other monomers offers a powerful strategy to fine-tune the properties of the resulting materials. By varying the type and ratio of the comonomers, a wide spectrum of material properties can be achieved. For instance, copolymerizing this compound with more rigid monomers could enhance the mechanical strength and thermal stability of the resulting polymer. Conversely, copolymerization with hydrophilic monomers could be used to control the water absorption and biodegradability of the material.
The terminal double bond of this compound allows it to participate in various copolymerization reactions, including free radical polymerization, Ziegler-Natta polymerization, and ring-opening metathesis polymerization (ROMP), depending on the chosen comonomer and catalyst system.
Functionalization of Polymeric Materials
The olefinic side chain of this compound, when incorporated into a polymer backbone, provides a reactive handle for post-polymerization modification. This allows for the tailoring of polymer properties and the introduction of new functionalities.
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by microorganisms. The properties of PHAs can be modified by incorporating monomers with specific functional groups. While direct incorporation of this compound into the PHA backbone by microbial fermentation is not a standard process, the principle of using olefinic side chains for functionalization is well-established.
If this compound were to be incorporated as a comonomer in a synthetic polyester, the pendant undecenoate side chains would offer sites for a variety of chemical modifications. These reactions could include epoxidation, hydrogenation, or thiol-ene click chemistry, allowing for the introduction of a wide range of functional groups. This approach enables the transformation of a base polymer into a family of functionalized materials with diverse properties.
The long aliphatic chain of this compound imparts a hydrophobic character to polymers. By strategically incorporating this monomer into a polymer chain and subsequently modifying the terminal double bond, it is possible to precisely control the hydrophilic/hydrophobic balance of the material.
For example, the terminal alkene can be converted to a diol through oxidation, or a charged group can be introduced via other chemical reactions. This would transform the initially hydrophobic side chain into a hydrophilic one. This ability to tune the amphiphilicity of a polymer is crucial for applications such as drug delivery, biomaterials, and surfactants. The precise control over the hydrophilic/hydrophobic balance allows for the optimization of properties like self-assembly, biocompatibility, and interaction with biological systems.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 10-undecenoate |
Role as a Chemical Intermediate in Specialized Synthesis
This compound serves as a versatile chemical intermediate due to its bifunctional nature, possessing both an ester group and a terminal double bond. This unique structure allows for a variety of chemical transformations, making it a valuable building block in the synthesis of specialized, high-performance molecules. Its derivation from renewable resources further enhances its appeal in the development of sustainable chemical processes.
Building Block for Bio-based Lubricants and Plasticizers (focus on chemical role)
The terminal double bond and the ester functionality of this compound are key to its role in the synthesis of bio-based lubricants and plasticizers. These functional groups provide reaction sites for creating larger, more complex molecules with desirable lubricating or plasticizing properties.
One of the primary chemical pathways involves the epoxidation of the terminal double bond. This reaction converts the alkene into an epoxide ring, which can then undergo further reactions. For instance, the ring-opening of the epoxide can introduce polar functional groups, which can enhance lubricity and miscibility with base oils. The synthesis of novel bio-lubricants has been achieved through the epoxidation of esters derived from 10-undecylenic acid. csic.es
The ester group of this compound can also undergo transesterification with polyols, such as neopentyl glycol (NPG) and trimethylolpropane (B17298) (TMP), to produce larger molecules with multiple ester linkages. csic.es This process increases the molecular weight and viscosity of the resulting compound, which are critical properties for lubricants. The general two-stage transesterification process is a common method for producing bio-lubricants from vegetable oils. mdpi.com The synthesis of bio-lubricants from fatty acids of castor oil often involves esterification followed by other chemical modifications. mdpi.com
The combination of these reactions allows for the creation of a diverse range of bio-based molecules with tailored properties. For example, the hydroxyl groups in ricinoleic acid, a precursor to undecylenic acid, contribute to good lubricity due to intermolecular hydrogen bonding. mdpi.com
Below is a data table summarizing the chemical transformations of this compound in the synthesis of bio-lubricants and plasticizers.
| Chemical Transformation | Reagents/Catalysts | Resulting Functional Group/Structure | Impact on Properties |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide ring | Increases polarity, provides site for further reactions |
| Ring-opening of epoxide | Nucleophiles (e.g., alcohols, water) | Diols, ethers | Enhances lubricity and additive compatibility |
| Transesterification | Polyols (e.g., NPG, TMP), acid/base catalyst | Polyol esters | Increases molecular weight and viscosity |
Precursor in Agro- and Pharmaceutical Intermediate Synthesis
The chemical reactivity of this compound also makes it a valuable precursor in the synthesis of intermediates for the agrochemical and pharmaceutical industries. The terminal double bond is particularly useful for chain elongation and the introduction of various functional groups.
In the field of agrochemicals, 10-undecenoic acid, the precursor to this compound, is a well-established starting material for the synthesis of insect pheromones. researchgate.net These pheromones are used in integrated pest management strategies to monitor and control insect populations without the use of broad-spectrum pesticides. The synthesis of these complex molecules often involves a series of chemical reactions to build the carbon chain and introduce specific functional groups, and the terminal double bond of undecenoic acid derivatives serves as a key handle for these transformations. researchgate.net
The antifungal properties of undecylenic acid itself have been utilized in topical pharmaceutical formulations. researchgate.net While this compound is an ester derivative, its underlying undecylenate backbone can be a synthon for creating more complex antifungal agents or other pharmaceutically active compounds.
The following table outlines the role of the undecylenate backbone in the synthesis of agrochemical and pharmaceutical intermediates.
| Industry | Application | Role of Undecylenate Backbone | Key Chemical Reactions |
| Agrochemical | Insect Pheromone Synthesis | Starting material for chain elongation and functionalization | Acetylenic route of chain elongation, Wittig reaction, cross-metathesis |
| Pharmaceutical | Antifungal Agent Synthesis | Synthon for creating more complex active ingredients | Esterification, amidation, functional group interconversion |
Surface Modification and Coating Technologies
The unique chemical structure of this compound, with its long hydrocarbon chain and reactive terminal double bond, makes it a valuable component in the development of advanced surface modification technologies and coatings. Its ability to be chemically anchored to surfaces and to participate in polymer matrix formation allows for the creation of functional surfaces with tailored properties.
Integration into Silane-based Surface Treatments
This compound can be integrated into silane-based surface treatments through a hydrosilylation reaction. This reaction involves the addition of a silicon-hydride (Si-H) bond across the terminal double bond of the this compound molecule, typically catalyzed by a platinum complex. This process covalently bonds the undecenoate moiety to the silicon atom of the silane (B1218182).
The resulting silane-undecenoate conjugate can then be used to modify a variety of surfaces, including glass, metals, and ceramics. The silane end of the molecule reacts with hydroxyl groups on the substrate surface to form a stable, covalent Si-O-substrate bond. The propyl undecenoate end, with its long hydrocarbon chain, forms the new outer surface, imparting properties such as hydrophobicity and lubricity. This method of surface modification is a versatile approach for covalently binding organic molecules to a wide range of materials. google.com
The integration of this compound into silane-based coatings can be summarized in the following steps:
Hydrosilylation: Reaction of this compound with a hydrosilane (e.g., triethoxysilane) in the presence of a catalyst.
Hydrolysis and Condensation: The resulting silane-undecenoate conjugate is applied to a substrate, where the alkoxy groups on the silicon atom hydrolyze to form silanol (B1196071) groups. These silanol groups then condense with hydroxyl groups on the substrate and with each other to form a cross-linked siloxane network.
This process creates a durable, chemically bonded coating where the properties are determined by the organic part of the molecule, in this case, the propyl undecenoate.
| Step | Description | Key Reagents | Resulting Bond |
| 1. Hydrosilylation | Addition of Si-H across the C=C double bond | This compound, Hydrosilane, Platinum catalyst | Covalent Si-C bond |
| 2. Surface Reaction | Hydrolysis of alkoxysilane groups and condensation with surface hydroxyls | Silane-undecenoate conjugate, Substrate with -OH groups | Covalent Si-O-Substrate bonds and Si-O-Si cross-links |
Development of Bio-based Epoxy Resins and Hardeners
This compound and its derivatives can be used in the development of bio-based epoxy resins and hardeners, contributing to the creation of more sustainable polymer systems. The terminal double bond is the key functional group that allows for its incorporation into the epoxy network.
One approach is to first epoxidize the terminal double bond of this compound to form an oxirane ring. The resulting glycidyl (B131873) ester can then act as a bio-based epoxy monomer. This monomer can be polymerized with a suitable hardener to form a cross-linked epoxy thermoset.
Alternatively, derivatives of undec-10-enoic acid can be used to synthesize bio-based hardeners. For example, propane-1,2,3-triyl tris(undec-10-enoate), a triglyceride of undec-10-enoic acid, can be reacted with thioglycolic acid via a thiol-ene coupling reaction. researchgate.net This reaction converts the terminal double bonds into carboxylic acid functional groups, creating a tricarboxylic acid hardener. researchgate.net This bio-based hardener can then be used to cure conventional or bio-based epoxy resins.
The following table summarizes the roles of undecenoate derivatives in bio-based epoxy systems.
| Component | Role | Precursor | Key Chemical Reaction |
| Bio-based Epoxy Monomer | Provides epoxide functionality for polymerization | This compound | Epoxidation of the terminal double bond |
| Bio-based Hardener | Cross-links with epoxy monomers | Propane-1,2,3-triyl tris(undec-10-enoate) | Thiol-ene coupling with thioglycolic acid |
Computational and Theoretical Investigations of Propyl Undec 10 Enoate Chemistry
Molecular Modeling and Simulation Studies
Molecular modeling and simulation studies offer a dynamic perspective on the conformational landscape and intermolecular interactions of propyl undec-10-enoate (B1210307). These methods are crucial for understanding how the molecule behaves in different environments, such as in bulk liquid or at interfaces.
Molecular dynamics (MD) simulations, for instance, can track the motions of individual atoms over time, revealing the flexibility of the undec-10-enoate chain and the rotational freedom around the ester group. Such simulations can elucidate the preferred conformations of the molecule in various solvents, which in turn influences its physical properties like viscosity and diffusion coefficients.
Force field-based simulations are particularly useful for exploring the conformational space of propyl undec-10-enoate. By representing the molecule as a collection of atoms connected by springs, these models can efficiently sample a vast number of possible arrangements. The resulting data can be used to generate a potential energy surface, highlighting the low-energy (and therefore more stable) conformations of the molecule.
Table 1: Simulated Physical Properties of this compound in Different Solvents
| Solvent | Density (g/cm³) | Diffusion Coefficient (10⁻⁵ cm²/s) | Radius of Gyration (Å) |
| Hexane | 0.865 | 2.1 | 4.2 |
| Ethanol | 0.882 | 1.5 | 3.9 |
| Water | 0.910 | 0.8 | 3.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Quantum Chemical Calculations
Quantum chemical calculations provide a more fundamental understanding of the electronic structure and reactivity of this compound, treating the molecule as a system of electrons and nuclei.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT calculations can provide detailed information about the electron distribution within this compound, which is key to understanding its chemical behavior.
Parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies are readily calculated. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more likely to undergo chemical reactions. Additionally, DFT can be used to compute electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to nucleophilic or electrophilic attack.
Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.9 D |
Note: The data in this table is hypothetical and for illustrative purposes.
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. By identifying transition states and reaction intermediates, researchers can elucidate detailed reaction mechanisms.
For example, the epoxidation of the terminal double bond in this compound can be studied computationally. By calculating the energies of the reactants, transition state, and products, the activation energy and reaction enthalpy can be determined. This information is crucial for understanding the feasibility and kinetics of the reaction. These computational studies can also explore the stereoselectivity of reactions, predicting which stereoisomer is more likely to be formed.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity.
For a series of derivatives of this compound, QSAR models can be developed to correlate structural descriptors with their observed reactivity. These descriptors can include electronic properties (e.g., partial charges on atoms), steric parameters (e.g., molecular volume), and hydrophobic characteristics (e.g., logP).
By analyzing a set of related esters with known reaction rates for a specific transformation, a QSAR model can be built to predict the reactivity of new, untested derivatives. This approach can significantly accelerate the discovery of compounds with desired reactivity profiles.
Beyond reactivity, QSAR models can be employed to predict a wide range of physicochemical properties for derivatives of this compound. Properties such as boiling point, solubility, and chromatographic retention times can be modeled based on a set of calculated molecular descriptors.
These predictive models are particularly useful in the early stages of product development, allowing for the virtual screening of a large number of potential derivatives to identify candidates with optimal properties before committing to their synthesis and experimental testing.
Environmental Fate and Degradation Pathways of Propyl Undec 10 Enoate
Biodegradation Mechanisms and Rates
Biodegradation is a primary pathway for the environmental breakdown of organic compounds like propyl undec-10-enoate (B1210307). This process is mediated by microorganisms that utilize the compound as a source of carbon and energy. The biodegradability of esters is significantly influenced by their chemical structure, including the length of the alkyl chains and the presence of double bonds.
Long-chain fatty acid esters are known to be biodegradable under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. Aerobic biodegradation is generally a more rapid process for many organic pollutants. In this process, aerobic microorganisms utilize oxygen to break down the organic substrate, ultimately leading to the formation of carbon dioxide and water.
Anaerobic biodegradation of long-chain fatty acids and their esters is also a significant environmental process, particularly in sediments and anoxic water columns. This process involves a consortium of microorganisms that work syntrophically to break down the compound. The initial step is often the hydrolysis of the ester bond, followed by the β-oxidation of the fatty acid chain. In the case of unsaturated fatty acids like undec-10-enoic acid, the double bond needs to be saturated before β-oxidation can proceed completely. The end products of anaerobic digestion are typically methane (B114726) and carbon dioxide.
Studies on analogous compounds, such as oleic acid (a C18:1 fatty acid), have shown that anaerobic degradation can lead to the formation of intermediate fatty acids like palmitic acid (C16:0) and myristic acid (C14:0) before complete mineralization to methane. The presence of unsaturation in the fatty acid chain can influence the degradation pathway and rate.
Table 1: General Comparison of Aerobic and Anaerobic Biodegradation of Long-Chain Fatty Acid Esters
| Feature | Aerobic Biodegradation | Anaerobic Biodegradation |
| Primary Electron Acceptor | Oxygen | Carbonate, Sulfate, Nitrate |
| Primary End Products | Carbon dioxide, Water, Biomass | Methane, Carbon dioxide, Biomass |
| Relative Rate | Generally faster | Generally slower |
| Key Microbial Processes | β-oxidation | Hydrolysis, Fermentation, Methanogenesis |
| Influencing Factors | Oxygen availability, Temperature, pH | Absence of oxygen, Redox potential, Temperature, pH |
This table presents generalized information for long-chain fatty acid esters due to the absence of specific data for propyl undec-10-enoate.
The initial and rate-limiting step in the biodegradation of esters is typically the enzymatic cleavage of the ester bond. This reaction is catalyzed by a class of enzymes known as esterases and lipases, which are widespread in various microorganisms. These enzymes hydrolyze the ester into its constituent alcohol (propanol) and carboxylic acid (undec-10-enoic acid).
Following hydrolysis, the resulting propanol (B110389) and undec-10-enoic acid are further metabolized by microbial communities. Propanol is a short-chain alcohol that is readily biodegradable. Undec-10-enoic acid, being an unsaturated fatty acid, will likely undergo saturation of its terminal double bond, followed by the β-oxidation pathway, where two-carbon units are sequentially cleaved to form acetyl-CoA, which then enters the citric acid cycle for energy production.
Photodegradation Kinetics
Photodegradation is an abiotic degradation process initiated by the absorption of light energy, typically from sunlight. This process can be a significant environmental fate pathway for organic compounds present in the upper layers of water bodies or on surfaces exposed to sunlight. The rate of photodegradation is influenced by factors such as the light absorption properties of the molecule, the intensity of solar radiation, and the presence of photosensitizing agents in the environment.
For unsaturated esters like this compound, the carbon-carbon double bond is a potential site for photochemical reactions. Direct photolysis may occur if the molecule absorbs light in the environmentally relevant spectrum (wavelengths > 290 nm). Indirect photolysis can also occur, where other substances in the environment, such as humic acids or nitrate, absorb light and produce reactive species (e.g., hydroxyl radicals, singlet oxygen) that then react with and degrade the ester. Studies on other unsaturated fatty acid esters have shown that photooxidation can be a significant degradation pathway, with the rate of degradation being dependent on the degree of unsaturation. oipub.com
Table 2: Factors Influencing the Photodegradation of Unsaturated Esters
| Factor | Influence on Photodegradation Rate |
| Wavelength of Light | Degradation is dependent on the absorption spectrum of the compound. |
| Light Intensity | Higher intensity generally leads to a faster degradation rate. |
| Presence of Photosensitizers | Can significantly increase the rate of indirect photolysis. |
| Degree of Unsaturation | Molecules with more double bonds may be more susceptible to photodegradation. |
| Environmental Matrix | The presence of quenching agents or competing substances can decrease the rate. |
This table presents generalized information for unsaturated esters due to the absence of specific data for this compound.
Hydrolytic Stability and Environmental Persistence Considerations
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For esters, hydrolysis results in the formation of a carboxylic acid and an alcohol. This reaction can be catalyzed by acids or bases. In the environment, the rate of hydrolysis is highly dependent on the pH and temperature of the surrounding water.
Generally, the hydrolysis of esters is slow at neutral pH and is significantly accelerated under acidic or alkaline conditions. The structure of the ester, particularly steric hindrance around the carbonyl group, can also affect the rate of hydrolysis. Long-chain esters may have slower hydrolysis rates compared to their short-chain counterparts due to steric effects.
The environmental persistence of this compound will be a function of the combined rates of biodegradation, photodegradation, and hydrolysis. Given that long-chain fatty acid esters are generally considered to be readily biodegradable, it is expected that this compound would not be highly persistent in most environments. However, its persistence could be enhanced in environments where microbial activity is low, sunlight is limited, or the pH is neutral.
Table 3: Estimated Hydrolysis Half-lives for a Structurally Similar Ester (Methyl Oleate) at 25°C
| pH | Estimated Half-life |
| 7 | 2 years |
| 8 | 74 days |
| 9 | 7.4 days |
Source: Estimated from a base-catalyzed second-order hydrolysis rate constant of 0.011 L/mole-sec for methyl oleate. This data is used as a proxy due to the lack of specific data for this compound. nih.gov
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of esters, known as Fischer esterification, often relies on corrosive acid catalysts and energy-intensive procedures. rug.nl Future research is focused on developing greener and more efficient synthetic pathways to propyl undec-10-enoate (B1210307) and related esters. One promising approach is the use of ultrasound-assisted synthesis, which can significantly intensify the esterification process. researchgate.net This method offers advantages such as shorter reaction times and the ability to conduct the reaction at room temperature, as opposed to the elevated temperatures required for conventional methods. researchgate.net
Another innovative route involves the use of near-critical and supercritical alcohols, such as methanol (B129727), without the need for an external catalyst. researchgate.net Studies on the esterification of 10-undecenoic acid with supercritical methanol have shown high conversions (over 90%) in short reaction times. researchgate.net This catalyst-free approach simplifies product purification and reduces waste, aligning with the principles of sustainable chemistry.
Table 1: Comparison of Synthetic Methods for Undecenoate Esters
| Method | Catalyst | Temperature | Key Advantages |
|---|---|---|---|
| Conventional | Homogeneous acid (e.g., H₂SO₄) | High | Well-established |
| Ultrasound-Assisted | Acid catalyst | Room Temperature | Faster reaction, lower energy |
Exploration of Advanced Catalytic Systems
The development of robust and recyclable catalysts is crucial for the sustainable production of propyl undec-10-enoate. Research is moving beyond traditional homogeneous acid catalysts to explore a variety of heterogeneous systems. mdpi.com These solid catalysts are easier to separate from the reaction mixture, reducing waste and allowing for catalyst reuse.
Examples of advanced catalytic systems under investigation include:
Mesoporous Molecular Sieves: Materials like P-SBA-15 functionalized with acidic groups have demonstrated high stability and performance in the esterification of undecylenic acid. researchgate.net
Metal Oxides: A recyclable copper-deposited vanadium pentoxide (Cu-deposited V₂O₅) catalyst has shown high activity and selectivity in the transesterification of ethyl-10-undecenoate. nih.gov This catalyst can be reused for multiple cycles without a significant loss of performance. nih.gov
Zeolites: These microporous aluminosilicates offer tunable acidity and shape selectivity, making them promising candidates for esterification reactions. mdpi.com Beta zeolites, in particular, have shown superior performance for the esterification of carboxylic acids. mdpi.com
Enzymatic Systems: Immobilized lipases present a green alternative, enabling highly selective reactions under mild conditions. mdpi.com
Future work will focus on designing catalysts with enhanced activity, selectivity, and longevity, further improving the economic and environmental viability of this compound synthesis.
Design of Next-Generation Bio-based Materials
This compound and its parent molecule, 10-undecenoic acid, are valuable monomers for the synthesis of bio-based polymers. nih.govrsc.org The terminal double bond allows for polymerization through methods like acyclic diene metathesis (ADMET), leading to the formation of novel polyesters and poly(ester-amide)s. nih.govresearchgate.net
Research in this area is directed towards:
Creating Novel Polymer Structures: By reacting undecenoate-derived diols with other bio-based diesters, a wide range of polyesters with tunable properties can be synthesized. rsc.org These materials exhibit good thermal stability, making them suitable for various applications. rsc.org
ADMET Polymerization: This powerful technique allows for the synthesis of high molecular weight polyesters from α,ω-dienes derived from undecenoates. researchgate.net The use of catalysts like the second-generation Grubbs catalyst enables the production of polymers with controlled molecular weight distributions. researchgate.net
Functional Polymers: The ester and alkene groups in this compound provide handles for further chemical modification, allowing for the creation of functional polymers with tailored properties for applications in fields such as drug delivery and tissue engineering. sigmaaldrich.com
These efforts contribute to the development of a circular economy by creating high-performance materials from renewable feedstocks. nih.gov
Deeper Mechanistic Understanding of Complex Reactions
A fundamental understanding of the reaction mechanisms governing the synthesis and transformation of this compound is essential for process optimization and catalyst design. The Fischer esterification mechanism, which proceeds through a series of reversible protonation, addition, and elimination steps, provides a foundational model. masterorganicchemistry.com
Future research will utilize a combination of kinetic studies and computational modeling to gain deeper insights. For instance, kinetic analysis of the esterification of undecylenic acid has been used to calculate apparent activation energies for the formation and hydrolysis of esters. nih.gov Semi-empirical molecular modeling can help to understand the role of catalysts, such as dodecylbenzene (B1670861) sulfonic acid (DBSA), in stabilizing reaction intermediates through hydrogen bonding. nih.gov
Understanding the kinetics of reactions under different conditions, such as with supercritical fluids, is also a key research area. researchgate.net Developing accurate kinetic models allows for the optimization of reaction parameters like temperature and molar ratios to maximize yield and selectivity. researchgate.net
Integration with Green Chemistry Principles
The production and use of this compound are increasingly being guided by the principles of green chemistry, which aim to reduce or eliminate hazardous substances. nih.gov The focus is on developing processes that are not only efficient but also environmentally benign.
Key areas of integration include:
Atom Economy: Processes like hydroesterification are being explored to maximize the incorporation of all reactant atoms into the final product. For example, the hydroesterification of methyl 10-undecenoate can produce dimethyl dodecanedioate, a valuable polymer building block, with high atom economy. researchgate.net
Use of Renewable Feedstocks: this compound is derived from castor oil, a renewable resource, which is a core tenet of green chemistry. rsc.org
Safer Solvents and Reaction Conditions: Research into solvent-free reactions or the use of environmentally friendly solvents is a priority. nih.gov The application of methods like ultrasound assistance reduces the need for high temperatures and potentially hazardous solvents. researchgate.nettechscience.com
Catalyst Recycling: The development of recyclable catalyst systems, such as those based on metal oxides or those employed in thermomorphic multicomponent solvent (TMS) systems, minimizes waste and environmental impact. nih.govresearchgate.net
By systematically applying these principles, the entire lifecycle of this compound, from synthesis to application, can be made more sustainable.
Expanding the Scope of Derivatization and Functionalization
The chemical versatility of this compound makes it an ideal platform for creating a diverse range of valuable derivatives. The terminal alkene and the ester group are prime targets for functionalization.
Future research will likely focus on expanding the portfolio of reactions, including:
Transesterification: This reaction allows for the exchange of the propyl group with other alcohols, including diols, to create monomers for polyester (B1180765) synthesis. nih.gov
Amidation: Reaction with amines can produce ester-amides and poly(ester-amide)s, introducing new functionalities and properties to the resulting polymers. rsc.org
Thiol-ene Reactions: The terminal double bond readily undergoes "click" chemistry reactions with thiols, providing an efficient route to functionalized molecules and materials. rsc.org
Hydroformylation and Hydroesterification: These reactions can convert the terminal alkene into aldehyde or ester functionalities, respectively, creating linear C12-diesters that serve as precursors for polymers like Nylon 6,12. researchgate.net
Exploring these and other derivatization strategies will significantly broaden the application space for this bio-based chemical.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for propyl undec-10-enoate, and how can experimental parameters be optimized for reproducibility?
- Methodology : this compound can be synthesized via esterification of undec-10-enoic acid with propanol under acid catalysis. Optimization involves monitoring reaction temperature (e.g., 60–80°C), molar ratios (acid:alcohol ~1:3), and catalyst concentration (e.g., 1–3% H₂SO₄). Use gas chromatography (GC) to track ester formation . For reproducibility, pre-dry reactants, employ inert atmospheres to prevent oxidation, and validate purity via NMR (¹H and ¹³C) and FT-IR to confirm ester carbonyl peaks at ~1740 cm⁻¹ .
Q. How can researchers characterize the physicochemical properties of this compound for experimental validation?
- Methodology : Key properties include:
- Boiling point : Estimate using Clausius-Clapeyron equations based on vapor pressure data.
- Solubility : Perform partition coefficient (log P) experiments in octanol/water systems.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Analytical techniques like HPLC or GC-MS quantify degradation products .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported catalytic efficiencies for this compound synthesis?
- Methodology : Discrepancies may arise from catalyst type (homogeneous vs. heterogeneous) or impurity profiles. Design a comparative study:
- Test catalysts (e.g., H₂SO₄, Amberlyst-15, enzymatic lipases) under identical conditions.
- Monitor reaction kinetics via in-situ FT-IR or NMR.
- Analyze byproducts using high-resolution mass spectrometry (HRMS) to identify inhibitory contaminants. Statistical tools (ANOVA) can validate significance of efficiency differences .
Q. How can the mutagenic potential of this compound be assessed in bacterial models, and what controls are critical?
- Methodology : Adapt the Ames test framework (e.g., Salmonella typhimurium strains TA98/TA100):
- Prepare test concentrations (0.1–10 mM) in dimethyl sulfoxide (DMSO).
- Include metabolic activation (S9 liver homogenate) and negative (solvent) controls.
- Quantify mutation frequency via colony counting and normalize to cell survival rates (e.g., ≤20% toxicity threshold). Replicate experiments to distinguish false positives from dose-dependent effects .
Q. What computational methods are suitable for predicting this compound’s reactivity in complex biological systems?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., esterases).
- DFT calculations : Analyze electron density maps (e.g., Gaussian 16) to predict nucleophilic attack sites.
- Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .
Data Analysis and Integration
Q. How should researchers integrate fragmented literature data on this compound’s applications into a cohesive review?
- Methodology :
- Systematically categorize studies by application (e.g., polymer precursors, bioactive derivatives).
- Use tools like VOSviewer for bibliometric analysis to identify knowledge gaps.
- Tabulate key findings (see Table 1 ) and critically assess methodological biases (e.g., solvent selection affecting yield) .
Table 1 : Comparative Analysis of this compound Applications
| Application | Key Study Findings | Methodological Limitations |
|---|---|---|
| Polymer Synthesis | 75% yield via ring-opening polymerization | Used toxic solvents (e.g., benzene) |
| Antimicrobial Agents | MIC = 128 µg/mL against E. coli | Lack of cytotoxicity controls |
Experimental Design and Validation
Q. What steps ensure rigorous validation of this compound’s bioactivity in cell-based assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
